molecular formula C10H17NO B12930872 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde

Cat. No.: B12930872
M. Wt: 167.25 g/mol
InChI Key: SLZVUDSZUROODT-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO. It is a piperidine derivative, characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an aldehyde group at the second position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with 2-piperidone under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the aldehyde group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde has been explored in various studies focusing on the development of novel pharmacologically active compounds. One notable study synthesized derivatives based on this compound to investigate their antibacterial properties. The results indicated that compounds incorporating the cyclopropylmethyl piperidine moiety exhibited significant antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes .

Table 1: Synthesis Overview

CompoundMethodologyBiological Activity
This compoundPalladium-catalyzed cross-couplingStrong antibacterial against specific strains

Biological Activities

Research has demonstrated that this compound and its derivatives can act as positive allosteric modulators of certain receptors, notably the metabotropic glutamate 5 receptor. This modulation is relevant for developing treatments for neuropsychiatric disorders, including schizophrenia . In vivo studies have shown that some derivatives can reverse amphetamine-induced hyperlocomotion in animal models, indicating potential antipsychotic effects without significant motor impairments .

Therapeutic Potential

The therapeutic implications of this compound extend to several areas:

  • Antibacterial Agents : Its derivatives have been evaluated for their effectiveness against resistant bacterial strains, highlighting their potential in treating infections caused by antibiotic-resistant pathogens.
  • Neuropharmacology : The modulation of glutamate receptors suggests applications in treating conditions like schizophrenia and other cognitive disorders.
  • Pain Management : Some studies are exploring its derivatives as analgesics due to their interaction with pain pathways in the nervous system.

Case Studies

Several case studies have documented the efficacy of compounds derived from this compound:

  • Case Study on Antibacterial Activity : A series of synthesized derivatives were tested against Sarcina lutea and other Gram-positive bacteria, showing varying degrees of potency. The most effective derivatives demonstrated half-maximal inhibitory concentrations (IC50) significantly lower than standard antibiotics .
  • Neuropharmacological Assessment : In a preclinical trial, a derivative was administered to rats to assess its effects on behavior indicative of psychosis. Results indicated that the compound could mitigate hyperlocomotion induced by stimulant drugs, suggesting a role in managing psychotic symptoms .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)piperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    Piperidine-2-carbaldehyde: Lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Lacks the piperidine ring and aldehyde group

Uniqueness: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde group at the second position of the piperidine ring.

Biological Activity

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: [not specified]
  • Molecular Formula: C10H15N
  • Molecular Weight: 149.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Interaction: It may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways.
  • Receptor Binding: The compound could bind to neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.
  • Signal Transduction Modulation: It may alter cellular signaling pathways, leading to various physiological responses.

Antiviral and Anticancer Potential

Research indicates that compounds with structural similarities to this compound often exhibit antiviral and anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit the proliferation of cancer cells and possess antiviral activities against specific viruses.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also demonstrate neuroprotective effects. Research on related piperidine compounds suggests they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antiviral and anticancer effects
DonepezilCholinesterase inhibitor, cognitive enhancer
Other Piperidine DerivativesAntioxidant and anti-inflammatory properties

Study on Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .

Neuroprotective Research

In another study focusing on neuroprotection, a related compound demonstrated the ability to reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting that this compound could similarly protect against oxidative damage .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2-carbaldehyde

InChI

InChI=1S/C10H17NO/c12-8-10-3-1-2-6-11(10)7-9-4-5-9/h8-10H,1-7H2

InChI Key

SLZVUDSZUROODT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C=O)CC2CC2

Origin of Product

United States

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